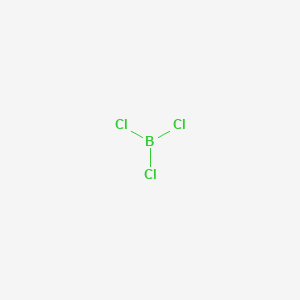
Boron trichloride
Cat. No. B046275
Key on ui cas rn:
10294-34-5
M. Wt: 117.2 g/mol
InChI Key: FAQYAMRNWDIXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06008414
Procedure details


BCl3 was prepared by passing BCl3 gas slowly into dioxane at 0° C. The adduct thus obtained is a solid which melts at 56° C. (with decomposition), but is stable at 0° C. for several weeks. Reaction of this adduct with diborane in dioxane produces dioxane-BH2Cl as outlined in the following equation. ##STR1##
Identifiers


|
REACTION_CXSMILES
|
[B:1]([Cl:4])([Cl:3])[Cl:2].B#B.[O:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>>[B:1]([Cl:4])([Cl:3])[Cl:2].[O:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.[BH2:1][Cl:2] |f:4.5|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The adduct thus obtained
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is stable at 0° C. for several weeks
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B(Cl)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCOCC1.BCl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


